4-Chloro-6-fluoro-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoro-3-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and materials science . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-fluoro-3-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative . Industrial production methods often involve multi-step synthesis processes that include cyclization, halogenation, and methylation reactions .
Analyse Chemischer Reaktionen
4-Chloro-6-fluoro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoro-3-methylquinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-fluoro-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . The incorporation of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-fluoro-3-methylquinoline can be compared with other similar compounds such as:
- 4-Chloro-6-fluoro-2-methylquinoline
- 4-Chloro-6-methylquinoline
- 4-Chloro-7-fluoro-2-methylquinoline
These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring . The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H7ClFN |
---|---|
Molekulargewicht |
195.62 g/mol |
IUPAC-Name |
4-chloro-6-fluoro-3-methylquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11/h2-5H,1H3 |
InChI-Schlüssel |
HKDDXXLPEGHUPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C=CC(=CC2=C1Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.